(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
The compound “(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone” is a highly functionalized compound . It is part of the 1,2,3-triazole family, which is known for its myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of copper-catalyzed click reactions of azides with alkynes . A series of similar compounds have been successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR can be used .Chemical Reactions Analysis
The chemical reactions involving this compound often involve the 1,2,3-triazole ring system. This system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the IR absorption spectra can provide information about the presence of certain functional groups . The 1H-NMR spectrum can provide information about the hydrogen atoms in the compound .Scientific Research Applications
Microwave-Assisted Synthesis of Heterocyclic Compounds
A study by Mistry and Desai (2006) on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, highlights the efficient production of pharmacologically active compounds. These compounds were evaluated for their antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Mistry & Desai, 2006).
Huisgen 1,3-Dipolar Cycloaddition Catalysis
Another relevant study by Ozcubukcu et al. (2009) introduced a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure. This catalyst facilitates reactions under mild conditions, potentially offering a pathway for synthesizing compounds with similar structures to the one , showcasing its utility in organic synthesis (Ozcubukcu et al., 2009).
Synthesis of Triazole Derivatives with Biological Activity
Research by Rajasekaran et al. (2006) on the synthesis of novel triazole derivatives demonstrates the importance of triazole compounds in pharmaceutical applications. These compounds were evaluated for their antibacterial, antifungal, and anticonvulsant activities, suggesting that similar triazole-containing compounds could have significant biological applications (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound could involve further structural optimization for the design and development of more selective and potent anticancer molecules . Other potential directions could involve further exploration of its α-glucosidase inhibition, anticancer, and antioxidant activities .
Properties
IUPAC Name |
2H-benzotriazol-5-yl-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O3S/c17-11-2-4-12(5-3-11)25(23,24)13-8-21(9-13)16(22)10-1-6-14-15(7-10)19-20-18-14/h1-7,13H,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENFIBGOVZPRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NNN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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